molecular formula C16H23N3O2 B12733397 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)- CAS No. 86267-45-0

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)-

Cat. No.: B12733397
CAS No.: 86267-45-0
M. Wt: 289.37 g/mol
InChI Key: HKFWRALHEMJDEC-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)- is a heterocyclic compound that features a pyridine ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Oxazine Ring Formation: The oxazine ring can be formed by reacting the pyridine derivative with appropriate reagents under controlled conditions.

    Introduction of Substituents: The dimethyl and piperidinyl groups can be introduced through substitution reactions using reagents like alkyl halides and piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)- would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one: A simpler analog without the dimethyl and piperidinyl substituents.

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

    Oxazine Derivatives: Compounds with similar oxazine ring structures but different substituents.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(1-piperidinyl)ethyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

86267-45-0

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2,2-dimethyl-4-(2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C16H23N3O2/c1-16(2)15(20)19(12-11-18-9-4-3-5-10-18)14-13(21-16)7-6-8-17-14/h6-8H,3-5,9-12H2,1-2H3

InChI Key

HKFWRALHEMJDEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC=N2)CCN3CCCCC3)C

Origin of Product

United States

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